molecular formula C15H11ClF2N2O2 B4240314 N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide

货号 B4240314
分子量: 324.71 g/mol
InChI 键: WKROZTZHGUIKAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. Veliparib belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in treating various types of cancers.

作用机制

PARP inhibitors, including Veliparib, work by blocking the activity of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cancer cells. By blocking the activity of PARP enzymes, Veliparib prevents the repair of damaged DNA, leading to the death of cancer cells. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
Biochemical and Physiological Effects:
Veliparib has been shown to have a selective inhibitory effect on PARP enzymes, with little or no effect on other enzymes. Veliparib has also been shown to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In clinical trials, Veliparib has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.

实验室实验的优点和局限性

Veliparib has several advantages for lab experiments, including its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier. However, Veliparib has some limitations, including its low solubility in water and its relatively short half-life.

未来方向

There are several future directions for the research and development of Veliparib. One area of research is the identification of biomarkers that can predict the response to Veliparib treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib. Additionally, there is ongoing research into the use of Veliparib in the treatment of other types of cancers, such as prostate and lung cancers.
Conclusion:
In conclusion, Veliparib is a promising small molecule inhibitor that has shown potential therapeutic benefits in the treatment of various types of cancers. Its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier make it a potential candidate for the treatment of brain tumors. Ongoing research into the identification of biomarkers, combination therapies, and the use of Veliparib in other types of cancers will further enhance our understanding of its potential therapeutic benefits.

科学研究应用

Veliparib has been extensively studied for its potential therapeutic benefits in cancer treatment. PARP inhibitors, including Veliparib, have been shown to be effective in treating various types of cancers, including breast, ovarian, and pancreatic cancers. Veliparib has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKROZTZHGUIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Reactant of Route 4
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。